molecular formula C12H12ClN3O2 B572364 Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264047-21-3

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B572364
CAS No.: 1264047-21-3
M. Wt: 265.697
InChI Key: HHKHFZPLLFJZIU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS: 1264047-21-3) is a pyrazole derivative with a molecular formula of C₁₂H₁₂ClN₃O₂ and a molecular weight of 265.70 g/mol . The compound features a pyrazole core substituted with an amino group at position 5, a 3-chlorophenyl group at position 1, and an ethyl ester at position 2. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatility in hydrogen bonding, metabolic stability, and interactions with biological targets such as GABA receptors .

Properties

IUPAC Name

ethyl 5-amino-1-(3-chlorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKHFZPLLFJZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693320
Record name Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264047-21-3
Record name Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The pathways involved include signal transduction pathways that regulate cellular processes like inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Molecular Properties

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of analogs with modifications to the phenyl ring, ester group, or heteroatom substitutions.

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Features References
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate 3-chlorophenyl C₁₂H₁₂ClN₃O₂ 265.70 Meta-chloro substituent enhances lipophilicity and electron-withdrawing effects.
Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate 2-methylphenyl C₁₃H₁₅N₃O₂ ~245.28* Ortho-methyl group increases steric hindrance; may reduce receptor binding.
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate Pyridin-2-yl C₁₁H₁₂N₄O₂ 246.25 Heteroaromatic ring introduces hydrogen-bonding potential via nitrogen.
Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate 4-fluorobenzyl C₁₃H₁₄FN₃O₂ 263.27 Benzyl linker enhances flexibility; para-fluoro improves metabolic stability.
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 3-fluoro-4-methoxyphenyl C₁₃H₁₃FNO₃ 264.25 Combined electron-withdrawing (F) and donating (OMe) groups modulate electronic properties.

*Estimated based on substituent mass differences.

Physicochemical Properties

  • Lipophilicity : The 3-chlorophenyl group in the target compound contributes to higher logP values compared to fluorine-substituted analogs (e.g., 4-fluorobenzyl), which may improve blood-brain barrier penetration .
  • Solubility : Esters with heteroaromatic substituents (e.g., pyridin-2-yl) exhibit better aqueous solubility due to hydrogen-bonding capabilities .

Biological Activity

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264047-21-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented by the following molecular formula:

PropertyValue
Chemical Formula C12H12ClN3O2
Molecular Weight 265.7 g/mol
IUPAC Name Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-3-carboxylate
PubChem CID 53302132

This compound exhibits various biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it has been identified as a selective COX-2 inhibitor, which is crucial for mediating pain and inflammation .
  • Anticancer Properties : Recent studies have demonstrated that derivatives of pyrazole compounds, including this one, exhibit significant anticancer activity. They have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells through the modulation of Bcl-2 and Bax gene expressions .

Anticancer Activity

A review highlighted that certain pyrazole derivatives possess low micromolar IC50 values against various cancer cell lines. For example, one derivative demonstrated an IC50 value ranging from 0.08 to 12.07 mM, indicating potent anticancer properties . The mechanism involves tubulin polymerization inhibition, which is essential for cancer cell division.

Anti-inflammatory Activity

This compound has been evaluated for anti-inflammatory effects. In vitro studies indicated that it effectively reduced TNF-alpha release in LPS-stimulated whole blood assays, achieving an inhibition value of approximately 97.7% at a concentration of 10 mM . This suggests its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole derivatives:

  • Study on Anticancer Effects : In vitro testing on A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines revealed that these compounds could significantly inhibit cell proliferation with IC50 values ranging from 1.48 to 6.38 μM .
  • Anti-inflammatory Evaluation : A comparative study showed that compounds similar to Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole exhibited anti-inflammatory activity comparable to established drugs like diclofenac sodium, with IC50 values indicating effective inhibition of inflammatory markers .

Q & A

Q. What are the established synthetic routes for Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate?

The compound is synthesized via cyclocondensation reactions. A typical method involves reacting hydrazine derivatives (e.g., 3-chlorophenylhydrazine) with β-ketoesters like ethyl acetoacetate under reflux in ethanol. Subsequent chlorination or amination steps introduce the 5-amino group. Reaction conditions (temperature: 80–100°C; time: 6–12 hours) and catalysts (e.g., acetic acid) are critical for yield optimization .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography (using SHELX software ) and spectroscopic methods (¹H/¹³C NMR, IR) are standard. Key structural features include:

  • A pyrazole ring with substituents at positions 1 (3-chlorophenyl), 3 (ethyl carboxylate), and 5 (amino group).
  • Planarity of the pyrazole ring confirmed by DFT calculations (bond angles: ~120°; dihedral angles: <5° deviation) .

Q. What preliminary biological activities have been reported for related pyrazole derivatives?

Analogous compounds (e.g., Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For example:

CompoundActivityIC₅₀/EC₅₀Target
Ethyl 5-chloro-1-(4-fluorophenyl) derivativeAnticancer12 µMCyclooxygenase-2 (COX-2)
Ethyl 5-amino-4-cyano derivativeAntimicrobial8 µg/mLBacterial cell wall synthesis

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence electronic properties and reactivity?

The electron-withdrawing chloro group at the 3-position reduces electron density on the pyrazole ring, enhancing electrophilic substitution at the 4-position. DFT studies (B3LYP/6-31G(d)) reveal:

  • Increased partial positive charge at C4 (Mulliken charge: +0.32 e).
  • Stabilization of intermediates in nucleophilic reactions (e.g., SNAr) due to resonance effects .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

Discrepancies often arise from assay conditions (e.g., cell line variability) or substituent effects. For example:

  • Amino vs. Chloro at C5 : Amino groups improve solubility (logP reduction by ~0.5) but may reduce membrane permeability, affecting in vivo efficacy .
  • Meta vs. Para substitution : 3-Chlorophenyl (meta) derivatives show 20% higher COX-2 inhibition than para-substituted analogs due to steric alignment with the active site .

Q. How can computational methods optimize reaction pathways for scale-up synthesis?

Transition state modeling (Gaussian 09W) identifies energy barriers in key steps:

  • Cyclocondensation: Rate-limiting step (ΔG‡ = 85 kJ/mol).
  • Chlorination: Lower barrier with NCS (N-chlorosuccinimide) vs. Cl₂ gas (ΔG‡ difference: 15 kJ/mol) . Solvent screening (COSMO-RS) recommends ethanol for higher yields (predicted vs. experimental: 78% vs. 75%) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Poor crystallization is common due to conformational flexibility. Strategies include:

  • Slow evaporation in ethyl acetate/hexane (1:3).
  • Seeding with isostructural analogs (e.g., Ethyl 5-amino-1-(4-methoxyphenyl) derivative).
  • SHELXL refinement with TWIN/BASF commands to handle twinning .

Methodological Guidance

Q. Designing SAR Studies: How to prioritize substituent modifications?

Focus on:

  • Position 1 : Aryl groups (e.g., 3-chlorophenyl) modulate target affinity.
  • Position 5 : Amino groups enhance hydrogen bonding (e.g., with kinase ATP pockets).
  • Position 3 : Ester-to-acid hydrolysis alters pharmacokinetics (t½ increases from 2h to 8h) .

Interpreting Conflicting Bioactivity Data: Case Study
If Compound A shows IC₅₀ = 10 µM (cancer cells) but no activity in bacterial assays:

  • Verify assay conditions (e.g., solubility in media).
  • Perform molecular docking (AutoDock Vina) to check target specificity.
  • Test metabolites (e.g., hydrolyzed carboxylate) for off-target effects .

Best Practices for Reproducing Synthetic Protocols

  • Purity Control : Use HPLC (C18 column, 70% MeOH/H₂O) to monitor intermediates.
  • Scale-Up Adjustments : Replace THF with 2-MeTHF for safer reflux.
  • Yield Optimization : Add molecular sieves (4 Å) to trap water in amidation steps .

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